N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide
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Overview
Description
This compound, also known as N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-1-phenoxyformohydrazide, is a chemical with the CAS Number: 860650-52-8 . It has a molecular weight of 345.71 and is a solid in physical form .
Synthesis Analysis
The synthesis and application of trifluoromethylpyridines (TFMP) and its derivatives have been widely studied in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11ClF3N3O2/c1-21(20-13(22)23-10-5-3-2-4-6-10)12-11(15)7-9(8-19-12)14(16,17)18/h2-8H,1H3,(H,20,22) .Physical and Chemical Properties Analysis
The compound is a solid in physical form . It has a molecular weight of 345.71 . The InChI code for this compound is 1S/C14H11ClF3N3O2/c1-21(20-13(22)23-10-5-3-2-4-6-10)12-11(15)7-9(8-19-12)14(16,17)18/h2-8H,1H3,(H,20,22) .Scientific Research Applications
Antifungal Activity
Research indicates that similar compounds have been synthesized and studied for their antifungal activities. For example, compounds with modifications in the pyridin-2-yl component have shown efficacy against several fungal pathogens, suggesting the potential antifungal application of N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide and its derivatives (Xue Si, 2009).
Antitumor Activity
The compound has structural similarities with TTI-237, a microtubule-active compound with novel structure and function, demonstrating in vivo antitumor activity. This suggests a potential avenue for the research and development of new anticancer agents based on the structural framework of this compound (C. Beyer et al., 2008).
Synthesis and Structural Analysis
The synthesis and crystal structure of related compounds have been documented, providing insights into the molecular configuration, intermolecular interactions, and potential for forming stable crystal structures. These studies lay the groundwork for further exploration of this compound in various scientific and industrial applications (Youngeun Jeon et al., 2013).
Innovative Synthetic Routes
Research has also focused on developing innovative synthetic routes for related compounds, potentially offering more efficient, cost-effective, and environmentally friendly methods of production. These advancements in synthetic chemistry are crucial for enabling broader applications and studies of compounds like this compound (A. Khlebnikov et al., 2018).
Inflammation Inhibition
Compounds featuring the N-pyridinyl(methyl) structure have been investigated for their potential as non-acidic NSAIDs, with studies demonstrating significant anti-inflammatory activity. This suggests the possibility of this compound derivatives being explored for similar therapeutic applications (A. Dassonville et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-methyl-2-(1,2,4-triazol-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3N5O/c1-12(2,22-7-18-6-21-22)11(23)20-5-10-9(14)3-8(4-19-10)13(15,16)17/h3-4,6-7H,5H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYYMZREYCMGRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=C(C=C(C=N1)C(F)(F)F)Cl)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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